3-碘异尼古酸

描述

3-Iodoisonicotinic Acid is an Antituberculotic. It is used on its own for the control of latent tuberculosis and in combination with other drugs for active TB. It works by inhibiting the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .

Molecular Structure Analysis

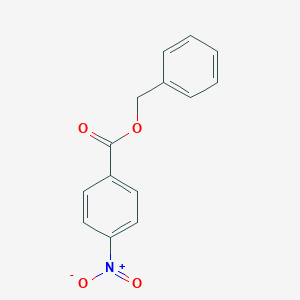

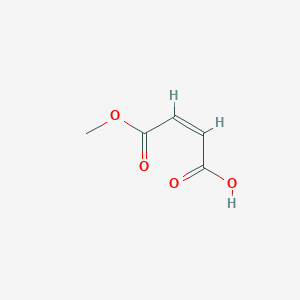

The molecular formula of 3-Iodoisonicotinic acid is C6H4INO2. Its molecular weight is 249.01 .Physical And Chemical Properties Analysis

3-Iodoisonicotinic acid is a yellow solid . It has a boiling point of 241-243°C . The storage temperature is ambient .科学研究应用

结核病诊断的放射示踪剂:2-[123I和124I]-碘异尼古酸肼酰肼被认为是结核病诊断的潜在放射示踪剂,特别有助于免疫抑制患者的颅内肿块和中枢神经系统结核的鉴别诊断 (Somawardhana et al., 1991)。

脑部扫描剂:碘-131标记的中枢作用药物,包括3-碘异尼古酸衍生物,被认为是脑部扫描剂的潜在选择 (Braun et al., 1977)。

碘化学:对5-羟基吡啶甲酸和3-羟基异尼古酸进行碘化反应会产生各种碘化衍生物,这些衍生物对于进一步的化学应用至关重要 (Stolyarova et al., 1978)。

可回收的高价碘试剂:3-[双(三氟乙酰氧)碘基]苯甲酸和3-[羟基(对甲苯磺酰氧)碘基]苯甲酸,与3-碘异尼古酸的碘化学相关,作为可回收的高价碘试剂,易于从反应混合物中回收,有助于绿色化学 (Yusubov et al., 2008)。

环境友好和有机合成:多价碘化合物,包括3-碘异尼古酸衍生物,以其有用的氧化性能和环境友好性而闻名,使它们成为有机合成和催化应用的热门选择 (Zhdankin & Stang, 2008)。

作用机制

Target of Action

3-Iodoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of 3-Iodoisonicotinic acid are likely to be similar to those of isoniazid.

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, 3-Iodoisonicotinic acid may share a similar mode of action.

Biochemical Pathways

Given its relationship to isoniazid, it may influence the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Pharmacokinetics

It is known that isoniazid is well-absorbed from the gastrointestinal tract and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The pharmacokinetics of 3-Iodoisonicotinic acid may be similar.

Result of Action

The result of the action of 3-Iodoisonicotinic acid is likely to be the inhibition of the growth of mycobacteria, given its similarity to isoniazid . This could potentially lead to the death of the bacteria and the resolution of the infection.

Action Environment

The action of 3-Iodoisonicotinic acid, like that of isoniazid, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the individual’s metabolic rate . .

安全和危害

Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化分析

Biochemical Properties

3-Iodoisonicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound interacts with enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase (InhA). By binding to InhA, 3-Iodoisonicotinic acid inhibits its activity, thereby preventing the synthesis of mycolic acids .

Cellular Effects

3-Iodoisonicotinic acid exerts various effects on different types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, potentially enhancing the host’s ability to combat infections .

Molecular Mechanism

The molecular mechanism of 3-Iodoisonicotinic acid involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of enoyl-acyl carrier protein reductase (InhA), inhibiting its activity. This inhibition prevents the reduction of enoyl-ACP to acyl-ACP, a crucial step in the fatty acid synthesis pathway. Additionally, 3-Iodoisonicotinic acid may interact with other proteins involved in cell wall synthesis and maintenance, further contributing to its antibacterial effects .

Dosage Effects in Animal Models

The effects of 3-Iodoisonicotinic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

3-Iodoisonicotinic acid is involved in metabolic pathways related to fatty acid synthesis and degradation. The compound interacts with enzymes such as enoyl-acyl carrier protein reductase (InhA) and other components of the fatty acid synthesis pathway. By inhibiting these enzymes, 3-Iodoisonicotinic acid disrupts the production of mycolic acids, leading to altered metabolic flux and reduced levels of key metabolites .

Transport and Distribution

Within cells and tissues, 3-Iodoisonicotinic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, 3-Iodoisonicotinic acid can accumulate in specific compartments, such as the cytoplasm or cell wall, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Iodoisonicotinic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm and cell wall of Mycobacterium tuberculosis, where it inhibits key enzymes involved in cell wall synthesis. In mammalian cells, 3-Iodoisonicotinic acid may localize to various organelles, depending on its interactions with targeting signals and post-translational modifications .

属性

IUPAC Name |

3-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSNRTLYWDXHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347233 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57842-10-1 | |

| Record name | 3-Iodoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)

![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)